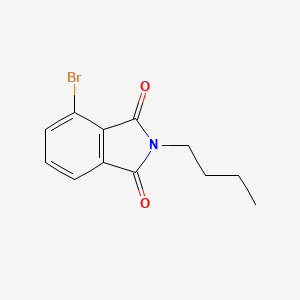
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a fused ring system containing nitrogen. The presence of a bromine atom and a butyl group in this compound introduces unique chemical properties, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of 2-butyl-1H-isoindole-1,3(2H)-dione
Starting Material: 2-butyl-1H-isoindole-1,3(2H)-dione
Reagent: Bromine (Br₂)
Solvent: Acetic acid or chloroform
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom.
-
Cyclization Reaction
Starting Material: 4-bromo-2-butyl-benzamide
Reagent: Phosphorus oxychloride (POCl₃)
Conditions: Heating under reflux conditions to promote cyclization and formation of the isoindole ring.
Industrial Production Methods
Industrial production of 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance efficiency and yield.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.
Reduction: Reduction reactions can modify the isoindole ring or the butyl side chain.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
科学研究应用
Chemistry
Synthesis of Derivatives:
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Delivery: Used in the design of drug delivery systems due to its ability to interact with biological membranes.
Industry
Polymer Chemistry: Employed in the synthesis of polymers with unique electronic properties.
Material Science: Used in the development of advanced materials with specific optical and electronic characteristics.
作用机制
The mechanism by which 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the butyl group can influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
4-Chloro-2-butyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.
2-Butyl-1H-isoindole-1,3(2H)-dione: Lacks the halogen substitution, affecting its reactivity and applications.
4-Bromo-2-methyl-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of a butyl group, influencing its physical and chemical properties.
Uniqueness
4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a bromine atom and a butyl group, which confer distinct reactivity and potential applications. The combination of these substituents can enhance its utility in various fields, from synthetic chemistry to biological research.
属性
CAS 编号 |
139572-70-6 |
|---|---|
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC 名称 |
4-bromo-2-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7H2,1H3 |
InChI 键 |
HOWRJUPNTLXTQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


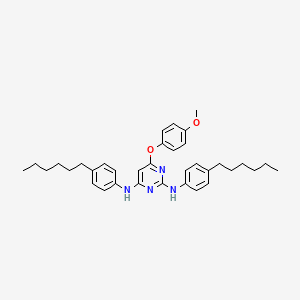
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
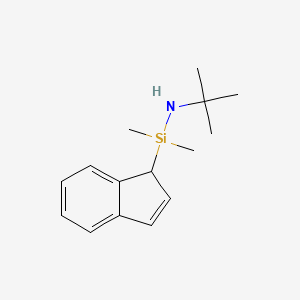
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
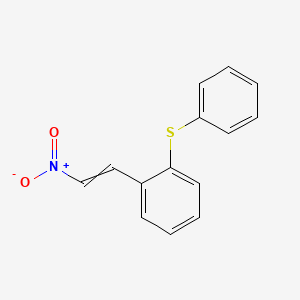

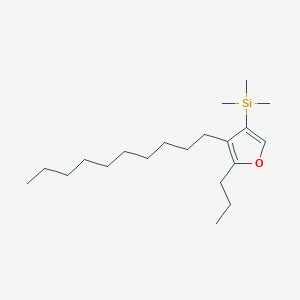

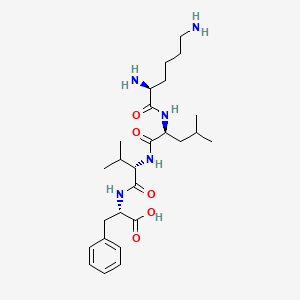
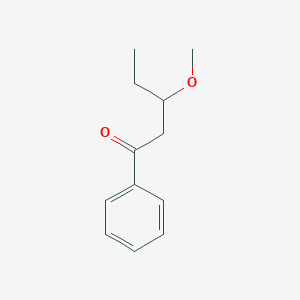
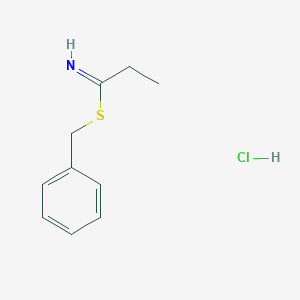
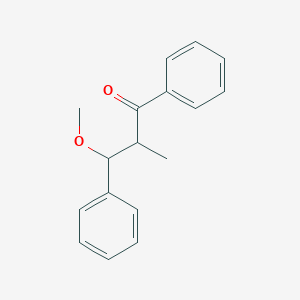
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
